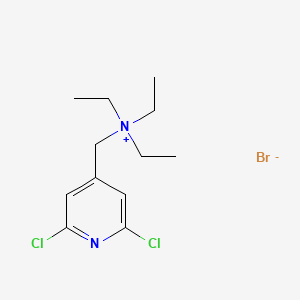
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide is a quaternary ammonium compound derived from pyridine It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl-triethylazanium group at the 4 position, paired with a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Quaternization Reaction: The 2,6-dichloropyridine is reacted with triethylamine and methyl bromide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The quaternary ammonium group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.
Scientific Research Applications
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide.
2,6-Dichloropyridine-4-methanol: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Dichloropyridine-4-amine: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced stability. These properties make it particularly useful in applications requiring stable, water-soluble compounds.
Properties
CAS No. |
849060-73-7 |
|---|---|
Molecular Formula |
C12H19BrCl2N2 |
Molecular Weight |
342.10 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)methyl-triethylazanium;bromide |
InChI |
InChI=1S/C12H19Cl2N2.BrH/c1-4-16(5-2,6-3)9-10-7-11(13)15-12(14)8-10;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QYUNTOMFAQUEOS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC(=NC(=C1)Cl)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















